1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid
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Description
1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.
Pharmacokinetics
The presence of the oxadiazole moiety, which is a common feature in many pharmaceuticals , suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth or proliferation of infectious agents at the molecular and cellular levels.
Properties
IUPAC Name |
1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-12-15-13(17-21-12)9-3-5-10(6-4-9)18-8-7-11(16-18)14(19)20/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVUZMQDBIYNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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